methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a benzyloxy group, an oxoethoxy group, and a chromen-2-one core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
methyl 2-[4-methyl-2-oxo-7-(2-oxo-2-phenylmethoxyethoxy)chromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-14-17-9-8-16(10-19(17)29-22(25)18(14)11-20(23)26-2)27-13-21(24)28-12-15-6-4-3-5-7-15/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGZUNKIKQBNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC3=CC=CC=C3)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the benzyloxy group: This step involves the reaction of the chromen-2-one intermediate with benzyl bromide in the presence of a base like potassium carbonate.
Addition of the oxoethoxy group: This can be done by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Final esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or oxoethoxy groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including Alzheimer’s disease and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may inhibit enzymes such as acetylcholinesterase and monoamine oxidase, leading to increased levels of neurotransmitters like acetylcholine and dopamine. This can result in improved cognitive function and mood regulation. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other chromen-2-one derivatives, such as:
Coumarin: A simpler chromen-2-one derivative with known anticoagulant and antimicrobial properties.
Warfarin: A well-known anticoagulant that is structurally related to coumarin.
Esculetin: A natural coumarin derivative with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of chromen derivatives, characterized by a chromen core with various substituents that influence its biological activity. The key structural features include:
- Benzyloxy group : Enhances hydrophobic interactions with biological targets.
- Chloro substituent : Potentially increases reactivity and biological interactions.
- Acetate ester : May facilitate cell membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with cellular proteins and enzymes. Key mechanisms include:
- DNA Intercalation : The chromen core can intercalate with DNA, inhibiting transcription processes, which is crucial for cancer treatment strategies.
- Enzyme Inhibition : The benzyloxy group interacts with hydrophobic pockets within proteins, influencing enzymatic activity. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : By inhibiting key enzymes involved in cell division.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent cell death.
Neuroprotective Effects
The potential neuroprotective effects are attributed to the compound's ability to inhibit AChE, thereby increasing acetylcholine levels in the brain. This mechanism is particularly relevant for treating conditions like Alzheimer's disease, where AChE activity is elevated.
Research Findings and Case Studies
Several studies have evaluated the biological activity of similar compounds:
-
In Vitro Studies : Compounds containing a coumarin core have demonstrated significant AChE inhibitory activity, with IC50 values indicating strong potential as therapeutic agents for cognitive disorders .
Compound Name IC50 (µM) Activity Type 4-Hydroxycoumarin Derivative 2.7 AChE Inhibition Methyl {7-[2-(benzyloxy)-...} TBD Anticancer Activity - Molecular Docking Studies : Computational models suggest that the binding affinity of this compound to AChE is comparable to known inhibitors, supporting its potential as a lead compound for drug development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other chromen derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 6-chloro-4-methyl... | Lacks benzyloxy group | Lower AChE inhibition |
| Benzyl {7-[2-(benzyloxy)...} | Benzyl instead of methyl | Altered interaction profile |
Q & A
Basic: What are the most reliable synthetic routes for methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Intermediate Preparation : Start with 7-hydroxy-4-methylcoumarin, which undergoes benzyloxy acetate functionalization via O-acylation. A common method involves reacting the hydroxyl group with benzyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile under reflux (60–80°C, 6–12 hours) .
Esterification : The 3-position acetate group is introduced using methyl bromoacetate under similar conditions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like unreacted intermediates or over-alkylated derivatives .
Basic: What analytical techniques are optimal for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural elucidation and purity assessment:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyloxy, methyl, and acetate substituents. Coumarin carbonyl (C=O) signals appear at ~160–165 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing it from analogs with differing ester groups (e.g., ethyl vs. methyl) .
- X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation in DCM/hexane), crystallographic data resolves conformational details, such as the dihedral angle between the coumarin core and benzyloxyacetate moiety .
Basic: How can researchers preliminarily assess its biological activity?
Methodological Answer:
Initial screening should focus on:
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with structurally related coumarins (e.g., ethyl ester derivatives) to gauge substituent effects .
- Antioxidant Assays : DPPH radical scavenging or FRAP assays quantify electron-donating capacity. The benzyloxy group may enhance activity compared to simpler coumarins .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Normalize results against positive controls (e.g., doxorubicin) and assess structure-activity relationships (SAR) relative to analogs lacking the benzyloxy group .
Advanced: What reaction mechanisms govern its chemical transformations (e.g., hydrolysis, oxidation)?
Methodological Answer:
- Hydrolysis : Under acidic conditions (HCl/EtOH, reflux), the methyl ester hydrolyzes to the carboxylic acid. Kinetic studies (HPLC monitoring) reveal pseudo-first-order kinetics, with the benzyloxy group stabilizing the transition state via resonance .
- Oxidation : Treatment with KMnO₄ in acetone selectively oxidizes the 4-methyl group to a carboxylate. Computational modeling (DFT) predicts regioselectivity, as the methyl group’s electron-donating effect lowers activation energy .
- Photochemical Reactions : UV irradiation (λ = 365 nm) induces [2+2] cycloaddition in the coumarin core, forming dimers. Monitor via UV-Vis spectroscopy and compare quantum yields with unsubstituted coumarins .
Advanced: How can computational modeling elucidate its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or topoisomerase II. The benzyloxyacetate moiety may occupy hydrophobic pockets, while the coumarin carbonyl forms hydrogen bonds with catalytic residues .
- MD Simulations : GROMACS-based simulations (50 ns) assess stability in lipid bilayers, highlighting the compound’s membrane permeability. Compare with analogs to evaluate the impact of ester chain length on bioavailability .
- QSAR Models : Train models using coumarin derivatives’ IC₅₀ values and descriptors (e.g., logP, polar surface area). The methyl ester’s lipophilicity may correlate with enhanced cytotoxicity .
Advanced: How do substituent modifications (e.g., benzyloxy vs. methoxy) affect bioactivity?
Methodological Answer:
- Benzyloxy vs. Methoxy : The benzyloxy group’s bulkiness increases steric hindrance, reducing binding to compact active sites (e.g., bacterial dihydrofolate reductase). However, its aromaticity enhances π-π stacking in hydrophobic pockets, improving inhibition of tyrosine kinases .
- Ester Chain Length : Methyl esters exhibit faster hydrolysis rates than ethyl analogs in serum (t₁/₂ = 2 vs. 5 hours), impacting prodrug design. Quantify using LC-MS stability assays .
- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups at the 6-position to modulate electron density. Cyclic voltammetry reveals shifts in oxidation potentials, correlating with antioxidant efficacy .
Advanced: How can researchers resolve contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Synthetic Yield Discrepancies : Variations often arise from solvent purity (e.g., anhydrous acetonitrile vs. technical grade) or base selection (K₂CO₃ vs. NaH). Replicate reactions under inert atmospheres (Ar/N₂) and characterize intermediates via IR spectroscopy to identify moisture-sensitive steps .
- Bioactivity Conflicts : Standardize assays using identical cell lines/passage numbers. For example, cytotoxicity in MCF-7 cells varies with culture media (RPMI vs. DMEM). Validate via orthogonal assays (e.g., ATP vs. resazurin-based viability tests) .
- Statistical Approaches : Apply multivariate analysis (e.g., PCA) to datasets from multiple labs, isolating variables like incubation time or compound stock age as confounding factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
